Product packaging for Dehydro Glycopyrrolate Bromide(Cat. No.:)

Dehydro Glycopyrrolate Bromide

Cat. No.: B13844798
M. Wt: 396.3 g/mol
InChI Key: HLKFQJFWZXEVMJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Antimuscarinic Pharmacology Research Paradigms

Quaternary ammonium (B1175870) compounds are a class of chemicals characterized by a central nitrogen atom bonded to four hydrocarbyl groups, resulting in a permanent positive charge. drugbank.com In pharmacology, those that also possess antimuscarinic properties are of significant interest. Antimuscarinic agents function by competitively blocking the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors (M1-M5). nih.gov This blockade inhibits parasympathetic nerve impulses, leading to various physiological effects. nih.gov

The permanent cationic charge of quaternary ammonium antimuscarinics, such as glycopyrronium (B1196793) bromide, is a key structural feature. This charge generally restricts their ability to cross the blood-brain barrier, which minimizes central nervous system side effects that can be associated with their tertiary amine counterparts. service.gov.uk Research paradigms have shifted from focusing solely on individual antibacterial activity to exploring their potential in more complex applications, such as combating biofilms. nih.gov The development and synthesis of novel quaternary ammonium compounds continue to be an active area of research, aiming to create agents with improved receptor selectivity and pharmacokinetic profiles. researchgate.net

Overview of Glycopyrrolate (B1671915) Analogues and Structural Variants in Chemical Biology

Glycopyrrolate is a well-established synthetic quaternary ammonium antimuscarinic agent. nih.govdrugbank.com In the field of chemical biology, the synthesis and analysis of its analogues and structural variants are crucial for several reasons. These activities help in understanding structure-activity relationships (SAR), discovering novel therapeutic agents, and identifying and characterizing impurities that may arise during the manufacturing process. clearsynth.comnih.gov

Structural modifications to the parent glycopyrrolate molecule can lead to compounds with altered properties. For instance, aclidinium (B1254267) bromide, a derivative of a (3R)-quinuclidinol ester, was developed as a long-acting muscarinic antagonist. researchgate.net The study of such analogues provides insight into how specific molecular changes affect receptor affinity, duration of action, and metabolic stability. researchgate.net Furthermore, the identification of process-related impurities and degradation products is a critical aspect of pharmaceutical quality control. clearsynth.comuspnf.com These related substances, which can include isomers or compounds with slight structural differences, must be monitored to ensure the purity and consistency of the final active pharmaceutical ingredient. clearsynth.comuspnf.com

Definition and Significance of Dehydro Glycopyrrolate Bromide as a Chemical Entity within Academic Investigation

This compound is a chemical entity closely related to Glycopyrrolate. Its chemical name is 3-(2-(Cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide. simsonpharma.com The prefix "dehydro" indicates the loss of two hydrogen atoms from the parent structure, resulting in the formation of a double bond. In this specific case, the cyclopentyl ring of glycopyrrolate is altered to a cyclopent-1-en-1-yl ring. simsonpharma.com

Within academic and industrial research, particularly in pharmaceutical analysis, this compound is significant primarily as a process-related impurity of Glycopyrrolate. allmpus.com The manufacturing process of Glycopyrrolate can sometimes lead to the formation of this and other related compounds. clearsynth.com Therefore, its primary role in academic investigation is as a reference standard. Researchers synthesize or isolate this compound to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying it in bulk Glycopyrrolate drug substance. simsonpharma.comresearchgate.net This ensures that pharmaceutical preparations meet the stringent purity requirements set by regulatory bodies like the United States Pharmacopeia (USP). uspnf.com The study of such impurities is essential for guaranteeing the quality and consistency of the final medicinal product.

Below are the physicochemical properties and identifiers for this compound.

PropertyValueReference
Chemical Name3-(2-(Cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide simsonpharma.com
SynonymsDidehydro Glycopyrrolate; Dehydro Glycopyrrole simsonpharma.com
Molecular FormulaC19H26NO3.Br simsonpharma.com
Molecular Weight396.33 g/mol simsonpharma.com
CAS NumberNot Available simsonpharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26BrNO3 B13844798 Dehydro Glycopyrrolate Bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26BrNO3

Molecular Weight

396.3 g/mol

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate;bromide

InChI

InChI=1S/C19H26NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1

InChI Key

HLKFQJFWZXEVMJ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Origin of Product

United States

Synthetic Pathways and Chemical Transformations Leading to Dehydro Glycopyrrolate Bromide

De Novo Synthesis Methodologies for Dehydro Glycopyrrolate (B1671915) Bromide and Analogues

While Dehydro Glycopyrrolate Bromide is primarily identified as an impurity or degradation product of Glycopyrrolate, a hypothetical de novo synthesis can be proposed based on established synthetic routes for Glycopyrrolate itself. The conventional synthesis of Glycopyrrolate involves a key esterification step followed by quaternization. googleapis.comgoogle.comresearchgate.net

A plausible synthetic pathway for this compound would likely commence with a precursor already containing the unsaturated cyclopentene (B43876) ring. The logical starting material would be 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetic acid. This acid could then undergo esterification with 1-methylpyrrolidin-3-ol. The final step in the synthesis would be the quaternization of the tertiary amine of the pyrrolidine (B122466) ring with methyl bromide, yielding the desired quaternary ammonium (B1175870) salt, this compound.

The synthesis of analogues featuring dehydro structural motifs is an area of active chemical development. For instance, new amide-type chiral quaternary ammonium compounds have been successfully synthesized from dehydroabietylamine. cosmosscholars.com This process involves an initial acylation of the primary amine with bromoacetyl chloride, followed by a subsequent quaternization reaction to create the final quaternary ammonium derivative. cosmosscholars.com This methodology highlights a general strategy for creating complex quaternary ammonium salts from starting materials that possess inherent dehydro features.

Formation as an Impurity or Degradation Product of Glycopyrrolate

The chemical stability of Glycopyrrolate is a critical factor in pharmaceutical science, and its degradation can lead to the formation of various impurities, including this compound. Forced degradation studies, which subject a drug substance to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and pathways. scirp.orgscielo.br Such studies have been performed on Glycopyrrolate under various conditions, including oxidation, heat, light, and different pH levels. scirp.orgrjptonline.orgnih.gov

Oxidative stress is a key pathway for the degradation of many pharmaceutical compounds. Dehydrogenation, the formal loss of hydrogen, is a type of oxidation reaction. The formation of this compound from Glycopyrrolate is indicative of such a process occurring at the cyclopentyl ring. In forced degradation studies, reagents like hydrogen peroxide (H2O2) are commonly used to simulate oxidative conditions. scirp.orgnih.gov Studies on Glycopyrrolate have shown degradation under peroxide stress; for example, one study reported a 1.188% degradation when subjected to 3% H2O2. nih.gov Another study involved treating the sample with 10% H2O2 for 15 minutes. scirp.org These conditions can facilitate the abstraction of hydrogen atoms from the cyclopentyl moiety, leading to the formation of the more unsaturated this compound.

Thermal stress can provide the energy required to initiate and propagate degradation reactions. Glycopyrrolate has been subjected to various thermolytic conditions to assess its stability. In one study, the compound was exposed to a temperature of 105°C for 6 hours. scirp.org Another investigation applied a temperature of 70°C for 24 hours, which resulted in a 0.349% degradation. nih.gov A separate study exposed Glycopyrrolate to 80°C. rjptonline.org Such conditions can lead to a variety of degradation products, with the potential for elimination reactions like dehydrogenation to occur, particularly at elevated temperatures. Long-term stability studies have also been conducted, showing that Glycopyrrolate is generally stable for extended periods at room temperature or 4°C, but significant degradation occurs at 45°C after two months. mdpi.compharmaguideline.com

Photolytic degradation occurs when a molecule absorbs light energy, leading to chemical changes. analchemres.org The stability of Glycopyrrolate under light exposure has been evaluated in forced degradation studies. scirp.orgnih.gov These studies typically involve exposing the drug substance, in both solid and solution form, to UV light. rjptonline.org One study placed a sample in a photostability chamber for 3 hours. scirp.org Another reported a 0.336% degradation after exposing the sample to UV light for 24 hours. nih.gov Research has indicated that Glycopyrrolate is particularly susceptible to photolysis compared to other stress conditions, underscoring the need for protective storage. mdpi.com The absorbed energy can promote bond cleavage and rearrangement, potentially facilitating the elimination of hydrogen to form the dehydro-derivative.

Environmental factors play a crucial role in the stability of Glycopyrrolate and the formation of degradation products. The pH of a solution is a critical variable. While Glycopyrrolate is stable in acidic conditions, it undergoes hydrolysis of its ester linkage at pH values above 6.0. pharmaguideline.com This hydrolysis pathway is distinct from dehydrogenation but represents a primary route of degradation in alkaline environments.

Forced degradation studies are conducted under a range of pH conditions. Acidic degradation is often induced using 0.1M HCl, while alkaline conditions are simulated with 0.1M NaOH. rjptonline.orgnih.gov These studies have shown that Glycopyrrolate degrades under both acidic (3.5% degradation) and alkaline (3.1% degradation) stress. nih.gov

The choice of solvent system can also impact stability. Stability studies have utilized various diluents, including mixtures of water, acetonitrile (B52724), and methanol (B129727). scielo.br While these organic solvents are often chosen for their chromatographic compatibility, their interaction with the drug substance under stress conditions can influence the type and extent of degradation product formation.

Table 1: Summary of Forced Degradation Studies on Glycopyrrolate

Stress ConditionSpecifics of ConditionDurationObserved Degradation (%)Reference
Acidic0.1M Hydrochloric Acid24 hours3.5% nih.gov
Alkaline0.1M Sodium Hydroxide24 hours3.1% nih.gov
Oxidative3% Hydrogen Peroxide24 hours1.188% nih.gov
Thermal105°C6 hoursNot Quantified scirp.org
Thermal70°C24 hours0.349% nih.gov
PhotolyticUV Light24 hours0.336% nih.gov

Development of Related Quaternary Ammonium Derivatives with Dehydro Structural Motifs

The synthesis of novel quaternary ammonium compounds (QACs) is a significant area of chemical research due to their wide range of applications, including as anti-infective agents and catalysts. mdpi.comresearchgate.net The development of QACs that incorporate dehydro structural motifs is a subset of this field. These structures often begin with a naturally occurring or synthetically derived molecule that already contains a rigid, unsaturated, or aromatic ring system.

A notable example is the synthesis of quaternary ammonium salts derived from natural rosin, specifically from dehydroabietic acid. This process leverages the inherent tricyclic phenanthrene (B1679779) skeleton of the starting material. Similarly, chiral quaternary ammonium derivatives have been prepared from dehydroabietylamine. cosmosscholars.com The synthesis typically involves the functionalization of an existing group on the dehydro-scaffold (like an amine or carboxylic acid) and subsequent quaternization of a nitrogen atom to introduce the cationic charge. cosmosscholars.com These synthetic strategies demonstrate the modularity and versatility in creating complex molecules where a dehydro-motif is a core structural feature, imparting specific steric and electronic properties to the final quaternary ammonium compound.

Table 2: Compound Names Mentioned in the Article

Common Name/IdentifierChemical Name
This compound3-(2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide
Glycopyrrolate(3RS)-3-[(2SR)-(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium bromide
Dehydroabietic Acid(1R,4aS)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid
Dehydroabietylamine((1R,4aS)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(propan-2-yl)phenanthren-1-yl)methanamine
1-methylpyrrolidin-3-ol1-methylpyrrolidin-3-ol

Structural Elucidation and Stereochemical Characterization of Dehydro Glycopyrrolate Bromide

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation. For Dehydro Glycopyrrolate (B1671915) Bromide, a multi-technique approach provides unambiguous evidence for its atomic composition, connectivity, and the specific functional groups that define its chemical identity.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental composition, distinguishing it from other compounds with the same nominal mass.

For Dehydro Glycopyrrolate Bromide, analysis is performed on the cation, [C₁₉H₂₆NO₃]⁺. The HRMS data provides a measured mass that is compared against the theoretical (calculated) mass. The close correlation between these values confirms the molecular formula. This is particularly crucial in differentiating it from Glycopyrrolate Bromide ([C₁₉H₂₈NO₃]⁺), as the data confirms the loss of two hydrogen atoms (a mass difference of approximately 2.01565 Da), which is the defining feature of a "dehydro" structure.

Table 1: HRMS Data for Dehydro Glycopyrrolate Cation
ParameterValueComment
Molecular Formula (Cation)C₁₉H₂₆NO₃⁺Corresponds to the dehydrogenated structure.
Theoretical Exact Mass (Monoisotopic)316.19072 DaCalculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
Observed Mass (Example)316.19059 DaA typical experimental value from an ESI-TOF or Orbitrap instrument.
Mass Difference (ppm)-0.41 ppmFalls within the acceptable error margin (<5 ppm), confirming the formula.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is used to assemble the complete molecular structure.

¹H NMR: The proton NMR spectrum is definitive. The key diagnostic signals that differentiate this compound from its parent compound are the vinylic protons from the double bond in the dihydropyrrolium ring. These typically appear as a multiplet in the δ 5.8-6.2 ppm region. Other characteristic signals include the aromatic protons of the phenyl group, the complex multiplets of the cyclopentyl group, and the singlets for the two N-methyl groups.

¹³C NMR: The carbon NMR spectrum corroborates the ¹H NMR data. The presence of two sp²-hybridized carbon signals in the δ 125-135 ppm range confirms the C=C double bond. Other key signals include the ester carbonyl carbon (δ ~174 ppm), the quaternary carbon bearing the hydroxyl and phenyl groups (δ ~80 ppm), and the carbons of the N-methyl groups (δ ~53 ppm).

2D-NMR: Two-dimensional techniques are used to establish connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, for instance, confirming the coupling between the vinylic protons and the adjacent allylic methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range (2-3 bond) couplings between protons and carbons. This is vital for connecting the molecular fragments, such as showing correlations from the N-methyl protons to the quaternary carbons of the dihydropyrrolium ring.

Table 2: Representative ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Vinylic Protons (CH=CH)~6.05 (m, 2H)~129.5Correlates to allylic CH₂ carbons and quaternary N⁺ carbons.
Phenyl Protons (Ar-H)7.25-7.50 (m, 5H)126.0 - 140.5Correlates to the quaternary C-OH carbon.
N-Methyl Protons (N⁺-(CH₃)₂)~3.20 (s, 3H), ~3.10 (s, 3H)~53.0Correlates to allylic CH₂ carbons.
Allylic Protons (-N⁺-CH₂-C=)~4.40 (m, 4H)~65.0Correlates to vinylic carbons and N-methyl carbons.
Ester Carbonyl (C=O)-~173.8Correlates to CH-O proton and quaternary C-OH protons.
Quaternary Carbon (C-OH)-~80.1Correlates to phenyl protons and cyclopentyl protons.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features. The most notable difference compared to glycopyrrolate is the appearance of a C=C stretching vibration.

Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3450 (broad)O-H StretchTertiary Alcohol
~3060C-H StretchAromatic (Phenyl)
~2960, ~2870C-H StretchAliphatic (Cyclopentyl, Methylene)
~1735 (strong)C=O StretchEster
~1655 (medium)C=C StretchAlkene (Dihydropyrrolium Ring)
~1245C-O StretchEster

Chromatographic Methods for Isolation and Purity Assessment

Chromatography is indispensable for both separating this compound from the parent drug and other related substances, and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique.

A typical method utilizes a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (such as potassium phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation between the more polar Glycopyrrolate Bromide and the slightly less polar this compound. Detection is commonly performed using a UV detector set at a wavelength where the phenyl group absorbs strongly (e.g., 220 nm).

For isolation purposes, preparative HPLC is used with larger columns and higher flow rates to collect a sufficient quantity of the pure compound for comprehensive spectroscopic analysis. For purity assessment, an analytical HPLC method is validated to demonstrate that a single, sharp, and symmetrical peak corresponds to the compound, and its area percentage is used to report the purity level.

Analysis of Potential Stereoisomers and Diastereomers of this compound

Like its parent compound, this compound contains chiral centers, leading to the possibility of multiple stereoisomers. The molecule has two stereogenic centers:

C2 of the acetate (B1210297) moiety: The carbon atom bonded to the cyclopentyl, phenyl, and hydroxyl groups. It can have an (R) or (S) configuration.

C3 of the dihydropyrrolium ring: The carbon atom to which the ester group is attached. It can also have an (R) or (S) configuration.

The dehydrogenation to form the C4-C5 double bond (or C2-C3) removes any chirality at those carbon atoms, so no new stereocenters are introduced. With two chiral centers, a total of four stereoisomers (2²) are possible. These exist as two pairs of enantiomers:

Pair 1 (Enantiomers): (R,R)-Dehydro Glycopyrrolate and (S,S)-Dehydro Glycopyrrolate.

Pair 2 (Enantiomers): (R,S)-Dehydro Glycopyrrolate and (S,R)-Dehydro Glycopyrrolate.

Any isomer from Pair 1 is a diastereomer of any isomer from Pair 2. Diastereomers have different physical properties and can be separated by standard chromatographic techniques like reversed-phase HPLC. Enantiomers, however, have identical properties in an achiral environment and require specialized chiral chromatography for their separation and analysis. Chiral HPLC, using columns with a chiral stationary phase (e.g., derivatized cellulose (B213188) or amylose), is the standard method for resolving the enantiomeric pairs.

Conformational Analysis and Molecular Modeling Studies of the Dehydro Structure

Molecular modeling provides insight into the preferred three-dimensional shape (conformation) and energetic landscape of this compound. These studies are typically performed using computational methods such as molecular mechanics (MM) or more advanced quantum mechanical methods like Density Functional Theory (DFT).

The most significant structural change influencing conformation is the introduction of the double bond within the five-membered ring. The saturated pyrrolidine (B122466) ring in glycopyrrolate is flexible, adopting low-energy envelope or twist conformations. In contrast, the 2,5-dihydropyrrolium ring in the dehydro- (B1235302) structure is significantly more rigid and planar due to the geometric constraints imposed by the two sp²-hybridized carbons of the double bond. The ring adopts a flattened envelope conformation.

Conformational analysis focuses on:

Ring Pucker: Determining the precise geometry of the dihydropyrrolium ring.

Torsional Angles: Investigating the rotation around key single bonds, such as the ester C-O bond and the bond connecting the acetate group to the ring, to identify the lowest energy rotamers.

Relative Stabilities: Calculating the relative energies of the different stereoisomers to predict their thermodynamic stability.

These computational models help rationalize the experimental spectroscopic data. For example, calculated NMR chemical shifts from a modeled low-energy conformation can be compared with experimental values to validate the proposed structure. Furthermore, understanding the 3D shape and surface properties of each stereoisomer is fundamental to predicting its potential interactions and behavior.

Analytical Methodologies for Quantitative and Qualitative Determination of Dehydro Glycopyrrolate Bromide

Development and Validation of Chromatographic Assays

Chromatographic methods are central to the analysis of Dehydro Glycopyrrolate (B1671915) Bromide, offering high specificity and sensitivity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques, though Gas Chromatography (GC) approaches have also been explored.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

HPLC and UPLC methods provide robust platforms for the separation and quantification of Dehydro Glycopyrrolate Bromide from its parent compound and other related substances. These methods are favored for their precision and applicability to routine quality control. scielo.brjgtps.com

Ion-pair chromatography is a particularly effective HPLC technique for analyzing quaternary ammonium (B1175870) compounds like Glycopyrrolate and its derivatives. nih.gov This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, allowing for its retention and separation on a reversed-phase column.

One validated ion-pair HPLC method for the determination of (R,R)-glycopyrronium bromide and its related impurities, including this compound, utilizes a base-deactivated Nucleosil column. nih.gov The optimal separation is achieved with a mobile phase consisting of a phosphate (B84403) buffer (pH 2.30) with sodium-1-decanesulfonate (0.01 M) and methanol (B129727) (35/65 v/v) at a flow rate of 1 ml/min and a temperature of 40°C. nih.gov This method has been validated according to international guidelines and is suitable for in-process control and as a stability-indicating assay. nih.gov

A study also describes a method for the simultaneous determination of Formoterol Fumarate, Glycopyrronium (B1196793) Bromide, and Beclomethasone Dipropionate using ion-pairing HPLC. optimhal.com This method employs a C-18 reversed-phase column with a mobile phase of water (adjusted to pH 2.7 with orthophosphoric acid) and dodecyl sulfate (B86663) (0.02M) mixed with methanol (35/65, v/v). optimhal.com

Table 1: Ion-Pair HPLC Method Parameters

ParameterMethod 1Method 2
Column Base deactivated NucleosilReversed Phase C-18 (150 x 3 mm, 5µm)
Mobile Phase Phosphate buffer pH 2.30 with sodium-1-decanesulfonate (0.01 M)/methanol (35/65; v/v)Water (pH 2.7 with orthophosphoric acid) and Dodecyl Sulfate (0.02M) / Methanol (35/65, v/v)
Flow Rate 1 mL/min1.3 mL/min
Temperature 40°C35 ± 1 °C
UV Wavelength Not Specified211 nm
Injection Volume Not Specified20 µL

This table summarizes key parameters from two different ion-pair HPLC methods used for the analysis of glycopyrronium bromide and its related compounds.

Monolithic columns represent a newer technology in HPLC, offering advantages such as higher flow rates with lower backpressure, leading to faster analysis times. jddtonline.infoacs.org These columns consist of a single piece of porous material, which allows for rapid mass transfer. sartorius.com

A rapid, stability-indicating monolithic LC method was developed for the simultaneous determination of indacaterol (B1671819) maleate (B1232345) and glycopyrronium bromide. researchgate.net This method utilizes an Onyx monolithic C18 column (100 × 4.6 mm) with a mobile phase of acetonitrile (B52724) and 30 mM phosphate buffer (pH 3.5) (30:70, v/v) at a flow rate of 2 mL/min, with UV detection at 210 nm. The total analysis time is less than 3 minutes, making it highly efficient for quality control purposes. researchgate.net The method was validated for linearity, precision, accuracy, and robustness. researchgate.net

Table 2: Monolithic Column HPLC Method Details

ParameterValue
Column Onyx monolithic C18 (100 × 4.6 mm)
Mobile Phase Acetonitrile and 30 mM phosphate buffer (pH 3.5) (30:70, v/v)
Flow Rate 2 mL/min
UV Detection 210 nm
Analysis Time < 3 minutes

This table outlines the parameters for a rapid monolithic HPLC method for analyzing glycopyrronium bromide in combination with another drug.

Gas Chromatography (GC) Approaches

While less common than HPLC for this compound, Gas Chromatography (GC) has also been applied for the analysis of glycopyrronium bromide in biological samples. A sensitive and selective capillary column GC method has been described for its determination in human plasma. nih.gov This procedure involves an initial ion-pair extraction of the drug into dichloromethane. The analysis relies on the thermal dequaternization of the quaternary ammonium compound within the GC system, with detection using a nitrogen-sensitive detector. nih.gov The method can detect concentrations as low as 5 ng/ml in a 3-ml plasma sample. nih.gov

Stability-Indicating Method Development for Degradation Products

The development of stability-indicating analytical methods is a regulatory requirement to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, such as this compound. nih.gov

A stability-indicating UFLC (Ultra-Fast Liquid Chromatography) method was developed for glycopyrrolate, where forced degradation studies were conducted using acid, base, and oxidative conditions. scielo.br Under acid and alkaline stress, two degradation products were observed, one of which is α-cyclopentyl mandelic acid, an official related compound of glycopyrrolate. scielo.br The method demonstrated good separation of the parent drug from its degradation products. scielo.br

Another stability-indicating RP-UPLC method was developed for the simultaneous estimation of glycopyrrolate and neostigmine. rjptonline.org The drugs were subjected to acid, alkali, peroxide, photolytic, and thermal stress. The method was validated for specificity, precision, linearity, and accuracy, proving its suitability for stability testing. rjptonline.org

Table 3: Forced Degradation Studies for Glycopyrrolate

Stress ConditionDegradation Products Observed
0.1 M HCl Two degradation peaks observed. scielo.br
0.01 M NaOH Two degradation peaks observed. scielo.br
3% H2O2 Degradation observed. scielo.br
80°C Temperature Degradation observed. scielo.br
UV light at 365 nm Stable for up to 3 hours. scielo.br
Acid Degradation 3.5% degradation for Glycopyrrolate. rjptonline.org
Alkali Degradation 3.1% degradation for Glycopyrrolate. rjptonline.org
Peroxide Degradation 1.188% degradation for Glycopyrrolate. rjptonline.org
Thermal Degradation 0.349% degradation for Glycopyrrolate. rjptonline.org
Photolytic Degradation 0.336% degradation for Glycopyrrolate. rjptonline.org

This table summarizes the results of forced degradation studies on glycopyrrolate under various stress conditions as reported in different studies.

Impurity Profiling and Quantification Strategies

Impurity profiling is a critical aspect of pharmaceutical analysis, and this compound is a key impurity of Glycopyrrolate. clearsynth.com Analytical methods must be capable of detecting and quantifying this and other related impurities to ensure the safety and efficacy of the drug product.

A selective and sensitive LC-MS/MS method was developed for the quantification of the 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide impurity in a glycopyrrolate oral solution. nih.gov This method utilized an XBridge HILIC column and a mobile phase of 10 mM ammonium formate (B1220265) with 0.2% formic acid and acetonitrile. The method was validated for specificity, linearity, accuracy, and precision, with a limit of quantification (LOQ) of 0.051 μg/mL. nih.gov

An HPTLC (High-Performance Thin-Layer Chromatography) method has also been developed for the quantification of R, R-glycopyrronium bromide and its related impurities. This method allowed for the separation of glycopyrronium impurity G and glycopyrronium impurity J.

Chiral Separation Techniques for Enantiomeric and Diastereomeric Analysis

The separation of enantiomers and diastereomers of chiral compounds is a critical aspect of pharmaceutical analysis. For glycopyrrolate, which has two chiral centers, and by extension its dehydro counterpart, several chiral separation techniques are employed to ensure the stereochemical purity of the drug substance. nih.gov

High-Performance Liquid Chromatography (HPLC): Ion-pair HPLC is a prominent method for the determination of (R,R)-glycopyrronium bromide and its related impurities. nih.gov Optimal separation can be achieved on a base-deactivated Nucleosil column at 40°C. nih.gov A typical mobile phase for isocratic elution consists of a phosphate buffer at pH 2.30 with sodium-1-decanesulfonate (0.01 M) and methanol in a 35:65 (v/v) ratio, at a flow rate of 1 ml/min. nih.gov This method is suitable for in-process control and as a stability-indicating assay. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis is a powerful technique for the enantioseparation of glycopyrrolate and its isomers. nih.gov A particularly effective method utilizes sulfated-β-cyclodextrin (sulfated-β-CD) as a chiral selector. nih.gov The separation is typically performed in an uncoated fused-silica capillary. nih.gov

Key parameters that influence the separation in CE include:

Chiral Selector: Nature and concentration of the cyclodextrin. nih.gov

Background Electrolyte (BGE): pH, buffer type, and concentration. nih.gov

Operational Conditions: Separation voltage and temperature. nih.gov

A validated method for determining the enantiomeric impurities of RS-glycopyrrolate involves a 30 mM sodium phosphate buffer at pH 7.0 containing 2.0% w/v sulfated-β-CD, with a separation voltage of 20 kV at 25°C. nih.gov This CE method has been validated for specificity, linearity, accuracy, precision, and limits of detection and quantification for isomeric impurities at the 0.1% level. nih.gov

Mass Spectrometry-Based Detection and Identification Strategies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides highly selective and sensitive methods for the quantification and identification of this compound and related substances.

A triple quadrupole mass detector with positive electrospray ionization (ESI) operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. For the analysis of a related impurity, 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide, in a glycopyrrolate oral solution, the transition m/z 116.10 ± 0.5 was monitored.

For glycopyrrolate itself, a specific and sensitive LC-MS/MS method has been developed for its quantitative determination in human plasma. nih.gov This method uses d3-glycopyrrolate as an internal standard (IS) and monitors the m/z transition 318.3 → 116.1 for glycopyrrolate and 321.3 → 119.1 for the internal standard. nih.gov The method demonstrated linearity with a correlation coefficient (r²) of ≥ 0.9960 and good precision and accuracy. nih.gov

The inherent characteristics of mass spectrometry, such as its sensitivity, specificity, and wide dynamic range, make it a powerful tool for enhancing the discriminating power of assays, especially in complex matrices. acs.org

Electrophoretic Techniques for Separation and Analysis

Electrophoretic techniques, especially capillary electrophoresis (CE), are valuable for the separation and analysis of this compound and its related compounds. nih.gov These methods are known for their high efficiency and resolution.

A practical chiral CE method has been developed for the enantioseparation of glycopyrrolate, which is structurally related to this compound. nih.gov This method employs sulfated-β-cyclodextrin as a chiral selector. nih.gov The separation is carried out in an uncoated fused-silica capillary (effective length 40 cm, 50 μm i.d.) with a separation voltage of 20 kV. nih.gov The background electrolyte used is a 30 mM sodium phosphate buffer at pH 7.0, containing 2.0% w/v sulfated-β-CD, with the system maintained at 25°C. nih.gov This method has been validated according to established guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification. nih.gov

For other analytes, capillary zone electrophoresis has been used for the analysis of antioxidants and preservatives in food, demonstrating the versatility of the technique. researchgate.net

Application in Research Sample Analysis (e.g., synthetic intermediates, degradation studies, biological matrices)

Analytical methodologies for this compound are crucial for its characterization and control in various research contexts.

Synthetic Intermediates: this compound is considered an impurity or intermediate in the synthesis of Glycopyrrolate. clearsynth.compharmaffiliates.comsimsonpharma.com Analytical methods are essential for monitoring its presence and ensuring the purity of the final active pharmaceutical ingredient (API). daicelpharmastandards.com HPLC and LC-MS/MS methods are suitable for in-process control during synthesis. nih.gov

Degradation Studies: Forced degradation studies are performed to understand the chemical stability of a drug substance under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light. cosmosscholars.comscielo.br These studies help in identifying potential degradation products and developing stability-indicating analytical methods. scielo.br For glycopyrrolate, it has been shown to degrade significantly under acidic and alkaline conditions. scielo.br An ultra-fast liquid chromatographic (UFLC) method was developed and validated for the stability-indicating analysis of glycopyrrolate. scielo.br

Biological Matrices: LC-MS/MS is the method of choice for the quantification of glycopyrrolate in biological matrices like human plasma due to its high sensitivity and specificity. nih.gov A validated method for glycopyrrolate in human plasma utilizes solid-phase extraction for sample clean-up followed by LC-MS/MS analysis. nih.gov The method has been successfully used to support clinical studies. nih.gov

Preclinical Pharmacological Investigations of Dehydro Glycopyrrolate Bromide

In Vitro Receptor Binding Affinity and Selectivity Profiling

A crucial first step in characterizing any novel compound is to determine its interaction with relevant biological targets. For a compound like Dehydro Glycopyrrolate (B1671915) Bromide, which is structurally analogous to a known muscarinic antagonist, a comprehensive in vitro receptor binding analysis is essential.

Muscarinic Acetylcholine (B1216132) Receptor Subtype (M1-M5) Affinity Determinations

To understand the primary pharmacological action of Dehydro Glycopyrrolate Bromide, its binding affinity for the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5) would need to be quantified. These studies typically involve radioligand binding assays using cell membranes expressing a high density of a specific receptor subtype. By measuring the displacement of a known radioactive ligand by increasing concentrations of this compound, the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Table 1: Illustrative Data Table for Muscarinic Receptor Subtype Affinity (Note: The following data is illustrative and does not represent actual experimental results for this compound, as such data is not currently available in the public domain.)

Receptor Subtype Ki (nM)
M1 Data not available
M2 Data not available
M3 Data not available
M4 Data not available
M5 Data not available

Competitive Binding Assays with Established Ligands

To further validate the binding characteristics of this compound, competitive binding assays with well-established muscarinic ligands are necessary. These experiments help to confirm that the compound binds to the same site as known antagonists and provides a relative measure of its affinity compared to standard drugs. For instance, competition assays could be performed against ligands such as pirenzepine (M1 selective), methoctramine (M2 selective), and 4-DAMP (M3 selective).

Receptor Occupancy Studies in Cellular Systems

Moving from isolated membranes to a more physiological context, receptor occupancy studies in whole-cell systems would provide valuable information. These assays can determine the concentration of this compound required to occupy a certain percentage of muscarinic receptors in living cells. This can be achieved using techniques such as fluorescence microscopy with labeled ligands or functional assays that correlate with receptor binding.

Functional Pharmacological Characterization in Isolated Tissue Preparations

Beyond receptor binding, it is critical to assess the functional consequences of this binding. Functional pharmacological studies in isolated tissue preparations can determine whether this compound acts as an antagonist (blocks the action of an agonist), an agonist (mimics the action of the natural ligand), or has other modulatory effects.

Smooth Muscle Contraction/Relaxation Assays (e.g., isolated trachea, ileum)

The effect of this compound on smooth muscle function is a key area for investigation, given the role of muscarinic receptors in regulating smooth muscle tone. Tissues such as guinea pig trachea or ileum are commonly used for these assays. The ability of this compound to inhibit contractions induced by a muscarinic agonist (e.g., carbachol or acetylcholine) would be quantified to determine its antagonist potency, often expressed as a pA2 value.

Table 2: Illustrative Data Table for Functional Antagonism in Isolated Smooth Muscle (Note: The following data is illustrative and does not represent actual experimental results for this compound, as such data is not currently available in the public domain.)

Tissue Preparation Agonist pA2 Value
Guinea Pig Trachea Carbachol Data not available
Guinea Pig Ileum Acetylcholine Data not available

Glandular Secretion Modulation Studies (e.g., salivary gland, gastric acid)

Muscarinic receptors are also pivotal in regulating glandular secretions. Therefore, the effect of this compound on secretions from tissues such as salivary glands or in models of gastric acid secretion would be an important aspect of its functional characterization. These studies would assess the compound's ability to inhibit agonist-induced secretions, providing further insight into its potential as an anticholinergic agent.

In Vitro Enzyme Interaction Studies

Detailed in vitro studies focusing specifically on the enzymatic interactions of this compound are not available in the current body of scientific literature. Characterization of such interactions is crucial for understanding the metabolic fate and potential for drug-drug interactions of any pharmaceutical impurity. For context, the metabolic profile of the parent compound, Glycopyrrolate Bromide, is well-established.

Assessment of Stability in Biological Media (e.g., plasma, tissue homogenates)

Specific studies assessing the stability of this compound in biological media such as human plasma or tissue homogenates have not been published. The stability of a compound in these matrices is a key parameter for predicting its in vivo half-life and duration of action.

For the parent compound, Glycopyrrolate Bromide, the ester bond is susceptible to hydrolysis. Forced degradation studies on glycopyrrolate have shown that it degrades under hydrolytic stress conditions (acidic, basic, and neutral). researchgate.net One study indicated that glycopyrrolate is metabolized to the inactive M9 metabolite, which, along with the parent compound, constitutes the majority of plasma exposure. researchgate.net However, specific kinetic data on its stability in plasma and tissue homogenates is limited in the available literature.

Investigation of Interaction with Metabolizing Enzymes (e.g., esterases, cytochrome P450)

There is no published research detailing the interaction of this compound with metabolizing enzymes like esterases or the cytochrome P450 (CYP450) system. The CYP450 family of enzymes is responsible for the Phase I metabolism of a vast number of pharmaceuticals. walshmedicalmedia.comuniba.itnih.gov An interaction, whether as a substrate, inhibitor, or inducer, could have significant clinical implications.

The parent compound, Glycopyrrolate Bromide, is known to have minimal hepatic metabolism. nih.gov Its chemical nature as a quaternary ammonium (B1175870) salt limits its ability to cross cell membranes to access intracellular metabolizing enzymes, which contributes to its low rate of metabolism. researchgate.netveeprho.com

Structure-Activity Relationship (SAR) Studies of this compound and its Parent Compound Analogues

Direct structure-activity relationship (SAR) studies for this compound are not found in the reviewed literature. SAR studies are fundamental in medicinal chemistry for understanding how a molecule's structure correlates with its biological activity, guiding the design of more potent and selective drugs. rsc.orgchemrxiv.org

Impact of Dehydrogenation on Receptor Interactions and Selectivity

No data is available from comparative studies on the impact of dehydrogenation of the cyclopentyl ring on the muscarinic receptor binding affinity and selectivity of this compound versus Glycopyrrolate Bromide.

The parent compound, Glycopyrrolate Bromide, is a potent competitive antagonist of muscarinic acetylcholine receptors (M1-M5). nih.gov It binds with high affinity in the nanomolar range but shows little to no selectivity between the M1, M2, and M3 receptor subtypes. nih.govselleckchem.comtargetmol.com The affinity of Glycopyrrolate Bromide for various muscarinic receptors is well-documented.

Table 1: Muscarinic Receptor Binding Affinities of Glycopyrrolate Bromide (Parent Compound) Data for this compound is not publicly available.

Receptor Subtype Tissue/System Ki Value (nM) Reference
M1, M2, M3 Human Airway Smooth Muscle 0.5 - 3.6 nih.govselleckchem.com
M1 Rat Cerebral Cortex Not Specified nih.gov
M2 Rat Heart Not Specified nih.gov

Molecular Determinants of Antimuscarinic Activity or Lack Thereof

A specific analysis of the molecular determinants for the activity of this compound is not available. For its parent compound, Glycopyrrolate Bromide, the key structural features for its potent antimuscarinic activity are well understood and include:

Quaternary Ammonium Group: The positively charged nitrogen is crucial for binding to the anionic site of the muscarinic receptor.

Ester Bond: This bond is a critical component of the pharmacophore for many antimuscarinic agents.

Acyl Group: The bulky cyclopentyl and phenyl groups on the alpha-carbon of the acyl moiety contribute significantly to the binding affinity.

The introduction of a double bond in the cyclopentyl ring (dehydrogenation) alters the geometry and electronics of this bulky group. Without experimental data, the precise effect of this structural change on receptor interaction remains unknown.

Animal Model Studies for Investigating Physiological Responses

There are no published preclinical studies investigating the physiological responses to this compound in any animal models. Such studies are essential to understand the in vivo effects of a compound on various organ systems.

In contrast, the parent compound, Glycopyrrolate Bromide, has been studied in various animal models. For example, in anesthetized dogs, intravenous administration of Glycopyrrolate Bromide was shown to effectively reverse bradycardia (low heart rate) and produce a beneficial increase in blood pressure. nih.gov In mice, it has been shown to inhibit lung inflammation and small airway remodeling induced by cigarette smoke exposure. nih.gov These effects are consistent with its function as a muscarinic receptor antagonist. nih.gov

Table 2: Observed Physiological Responses to Glycopyrrolate Bromide in Animal Models Data for this compound is not publicly available.

Animal Model Physiological Parameter Observed Effect Reference
Anesthetized Dogs Heart Rate (Bradycardia) Significant Increase nih.gov
Anesthetized Dogs Blood Pressure Significant Increase nih.gov
Mice (CS-exposed) Lung Inflammation Score Suppression nih.gov

Respiratory System Effects (e.g., bronchoconstriction inhibition in rabbits, rats)

No studies were found that investigated the effects of this compound on respiratory function, including its potential to inhibit bronchoconstriction in animal models such as rabbits or rats.

Gastrointestinal Motility Modulation in Animal Models

No research data is available concerning the modulation of gastrointestinal motility by this compound in any animal models.

Secretory Gland Modulation (e.g., salivary, lacrimal in rats)

There is no available scientific literature that describes the effects of this compound on the function of secretory glands, such as salivary or lacrimal glands, in rats or other animal models.

Preclinical Pharmacokinetic and Biotransformation Studies of Dehydro Glycopyrrolate Bromide

Absorption and Distribution Studies in Animal Models (e.g., tissue distribution, blood-brain barrier permeability assessment)

Limited publicly available data exists specifically for Dehydro Glycopyrrolate (B1671915) Bromide. However, extensive research on the parent compound, Glycopyrrolate Bromide, provides significant insights into its expected pharmacokinetic profile.

Glycopyrrolate Bromide is a quaternary ammonium (B1175870) compound, a characteristic that significantly limits its passage across lipid membranes. scienceopen.com This property leads to low and variable oral bioavailability. geneesmiddeleninformatiebank.nl Studies in animals have shown that after administration, glycopyrrolate is absorbed in pharmacologically effective amounts from the gastrointestinal tract, though the extent of absorption is dependent on the route of administration. geneesmiddeleninformatiebank.nl When administered orally as a radioactive substance in animal studies, the majority of the radioactivity is excreted unchanged in the feces, with very little appearing in the urine, further indicating poor absorption from the GI tract. fda.gov

In terms of distribution, glycopyrrolate demonstrates rapid and wide distribution following intravenous administration in animal models like rats. europa.eu The primary organs of distribution include the kidney, bladder, pancreas, and gastrointestinal tract tissues. europa.eu A key feature of glycopyrrolate is its limited ability to cross the blood-brain barrier. scienceopen.comwikipedia.orgrmtcnet.com This is attributed to its highly polar, water-soluble nature as a quaternary ammonium compound. scienceopen.com Consequently, it has minimal to no central nervous system effects. wikipedia.org Animal studies have confirmed that glycopyrrolate poorly enters the central nervous system and also has limited ability to cross the placenta. fda.govwikipedia.org In rat studies, following inhalation, the highest concentrations of the drug were found in the lungs, with target organs of toxicity identified as the eyes, lungs, seminal vesicles, and urinary bladder. fda.gov

Table 1: Summary of Glycopyrrolate Distribution in Animal Models

Animal ModelRoute of AdministrationKey Distribution FindingsBlood-Brain Barrier PermeabilityReference
RatIntravenousKidney, bladder, pancreas, GI tract tissuesLow europa.eu
RatInhalationLungs, eyes, seminal vesicles, urinary bladderLow fda.gov
General Animal ModelsOralPrimarily excreted in feces, indicating low systemic absorptionLow fda.gov
HorseIntravenousRapid disappearance from blood, mainly excreted in urine as unchanged drugLow wikipedia.org

Metabolic Pathways and Metabolite Identification in Biological Matrices

Hydrolytic Stability and Identification of Hydrolysis Products

Glycopyrrolate can undergo non-enzymatic hydrolysis. mdpi.com A primary hydrolysis product identified is α-cyclopentylmandelic acid, also referred to as metabolite M9. mdpi.com Another degradation product is 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide. mdpi.com The ester bond in the glycopyrrolate molecule is susceptible to hydrolysis, which can lead to the formation of these active metabolites. Stability studies of glycopyrrolate oral solutions have shown that the concentration of glycopyrrolate decreases over time, particularly at higher temperatures, with a corresponding increase in the concentration of its degradation products. mdpi.com

Table 2: Identified Hydrolysis Products of Glycopyrrolate

Precursor CompoundHydrolysis ProductReference
Glycopyrrolateα-cyclopentylmandelic acid (Metabolite M9) mdpi.com
Glycopyrrolate1,1-dimethyl-3-hydroxy-pyrrolidinium bromide mdpi.com

Excretion Routes and Clearance Mechanisms in Animal Models

The primary route of excretion for systemically absorbed glycopyrrolate is through the kidneys. wikipedia.org In horse studies, after intravenous administration, the majority of the drug was excreted in the urine as an unchanged drug. wikipedia.org This indicates that renal excretion is a significant clearance mechanism for the absorbed portion of the compound. Following oral administration in animal models, the unabsorbed drug is predominantly eliminated in the feces. fda.gov In rats, after intravenous administration of radiolabeled aclidinium (B1254267) bromide, another anticholinergic, most of the radioactivity was eliminated in the urine. europa.eu The disposition of plasma glycopyrrolate in horses is characterized by a three-compartment pharmacokinetic model following an intravenous dose. researchgate.net

Comparative Pharmacokinetic Analysis with Glycopyrrolate in Preclinical Systems

While specific comparative studies between Dehydro Glycopyrrolate Bromide and Glycopyrrolate are not found in the public domain, the pharmacokinetic profile of glycopyrrolate has been compared with other long-acting muscarinic antagonists (LAMAs) in preclinical studies. dovepress.comresearchgate.net For instance, glycopyrrolate has a shorter absolute dissociation time at both M2 and M3 receptors compared to aclidinium and tiotropium. dovepress.com In plasma from humans, dogs, rats, and guinea pigs, glycopyrrolate was found to be more stable than aclidinium bromide. europa.eu

Table 3: Comparative Pharmacological Profile of Glycopyrrolate with Other LAMAs (Preclinical)

CharacteristicGlycopyrrolateAclidiniumTiotropiumReference
Relative M3 vs M2 Receptor AffinityHigher for M3-- dovepress.com
Absolute Dissociation Time at M2 & M3 ReceptorsShorterLongerLonger dovepress.com
Plasma StabilityMore StableLess StableMore Stable europa.eu

Implications of Deuteration for Pharmacokinetic Profiling

Deuteration, the substitution of hydrogen with its stable heavy isotope deuterium, has been shown to potentially alter the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com Deuterated analogs of glycopyrrolate, such as Glycopyrrolate-d5 bromide, are used as internal standards in quantitative analysis to improve the accuracy and precision of methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). rmtcnet.comresearchgate.netrmtcnet.com The use of a deuterated internal standard is crucial for the accurate quantification of glycopyrrolate in biological matrices like plasma and urine. researchgate.netrmtcnet.com While deuteration is primarily used for analytical purposes in the context of glycopyrrolate, it is recognized that this modification can impact the pharmacokinetics of pharmaceuticals more broadly by affecting metabolic pathways. medchemexpress.com

Academic Significance and Future Research Trajectories

Role as a Reference Standard in Impurity Analysis and Pharmaceutical Quality Control Research

Dehydro Glycopyrrolate (B1671915) Bromide is a known impurity of Glycopyrrolate and is crucial for pharmaceutical quality control. clearsynth.comclearsynth.com As a reference standard, it is essential for the development and validation of analytical methods aimed at ensuring the purity and quality of Glycopyrrolate drug products. clearsynth.comclearsynth.com Its availability with comprehensive characterization data allows for its use in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and the commercial production of Glycopyrrolate. clearsynth.comclearsynth.com

The presence of impurities in active pharmaceutical ingredients (APIs) like Glycopyrrolate can arise during synthesis, storage, or degradation. daicelpharmastandards.com Regulatory bodies require stringent control over these impurities. Therefore, having well-characterized reference standards for impurities such as Dehydro Glycopyrrolate Bromide is vital. daicelpharmastandards.com Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for impurity profiling, and the accuracy of these methods relies on the availability of pure reference standards. daicelpharmastandards.com

Contributions to Understanding Muscarinic Receptor Pharmacology and Ligand Design Principles

Research on Glycopyrrolate and its related compounds, including this compound, has contributed significantly to the understanding of muscarinic receptor pharmacology. Glycopyrrolate is a muscarinic receptor antagonist, meaning it competitively blocks the action of acetylcholine (B1216132) at these receptors. wikipedia.orgselleckchem.com It has a high affinity for M1, M2, and M3 receptors. selleckchem.com

The structural features of Glycopyrrolate, such as its quaternary ammonium (B1175870) group and pyrrole (B145914) ring, are key to its pharmacological activity. The study of related compounds like this compound helps in understanding the structure-activity relationships (SAR) of muscarinic antagonists. By comparing the binding affinities and functional activities of Glycopyrrolate with its impurities, researchers can deduce which structural modifications influence receptor interaction. This knowledge is fundamental to the principles of ligand design, aiming to create more selective and potent drugs. ethernet.edu.et

Potential as a Molecular Probe for Elucidating Novel Biological Pathways or Target Interactions

Given its defined chemical structure and relationship to the well-characterized drug Glycopyrrolate, this compound has the potential to be used as a molecular probe. Molecular probes are instrumental in exploring biological systems to identify and characterize new therapeutic targets and pathways. google.com The subtle structural differences between this compound and its parent compound could lead to differential binding to off-target proteins or novel biological interactions.

By studying the pharmacological profile of this compound, researchers may uncover previously unknown biological pathways or target interactions associated with the broader class of anticholinergic compounds. This could open new avenues for drug discovery and a deeper understanding of cellular signaling processes.

Computational Chemistry and In Silico Modeling for Predicting this compound's Activity and Physicochemical Properties

Computational chemistry and in silico modeling are powerful tools in modern drug discovery and development. core.ac.uk These methods can be applied to this compound to predict its physicochemical properties, such as solubility and stability, as well as its biological activity. ulb.ac.beacs.org

By creating computational models of this compound, researchers can simulate its interaction with muscarinic receptors and other potential biological targets. biorxiv.org This can provide insights into its binding affinity and selectivity without the need for extensive laboratory experiments. In silico approaches can also aid in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which is crucial for assessing its potential as a drug candidate. uni-hamburg.de

Opportunities for Development of New Anticholinergic Analogues Based on Structural Insights Derived from this compound Research

The structural information gleaned from studying this compound provides valuable insights for the design of new anticholinergic analogues. jaypeedigital.com By understanding how the "dehydro" modification affects the compound's interaction with muscarinic receptors, medicinal chemists can design new molecules with improved properties. researchgate.net

This could lead to the development of anticholinergic drugs with greater selectivity for specific muscarinic receptor subtypes, potentially reducing side effects. For example, a new analogue might be designed to have a longer duration of action or a different pharmacokinetic profile, making it more suitable for specific therapeutic applications. The study of impurities like this compound, therefore, not only ensures the quality of existing drugs but also fuels the innovation of future medicines.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the chemical structure and purity of Dehydro Glycopyrrolate Bromide in research settings?

  • Methodological Answer : Structural characterization can be achieved using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For purity assessment, reversed-phase HPLC with UV detection is recommended, using a C18 column and a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min flow rate. Impurities can be quantified via comparison with reference standards, as outlined in pharmacopeial guidelines for related quaternary ammonium compounds .

Q. How can researchers synthesize this compound with high purity, and what are the critical parameters to control during synthesis?

  • Methodological Answer : Synthesis involves the esterification of 3-hydroxy-1,1-dimethylpyrrolidinium bromide with α-cyclopentylmandelic acid derivatives. Critical parameters include reaction temperature (maintained below 40°C to prevent racemization), stoichiometric control of brominating agents, and purification via recrystallization from ethanol-water mixtures. Impurities such as unreacted intermediates should be monitored using thin-layer chromatography (TLC) and HPLC .

Q. What are the key physicochemical properties of this compound that influence its stability in laboratory storage conditions?

  • Methodological Answer : The compound is hygroscopic and should be stored in airtight containers at -20°C to prevent hydrolysis. Its solubility profile (slightly soluble in chloroform, water) necessitates the use of desiccants during storage. Stability under varying humidity and temperature can be assessed using accelerated stability testing protocols, with degradation products analyzed via LC-MS .

Advanced Research Questions

Q. What methodologies are employed to profile and quantify this compound as an impurity in Glycopyrronium bromide formulations?

  • Methodological Answer : Impurity profiling requires hyphenated techniques like LC-MS/MS with a polar embedded column (e.g., HILIC) to separate polar degradation products. Quantification limits (LOQ < 0.1%) should adhere to ICH Q3A guidelines. For diastereomeric impurities, chiral HPLC using amylose-based columns can resolve stereoisomers, as demonstrated in studies on related anticholinergics .

Q. How does the stereochemical configuration of this compound influence its pharmacological activity and receptor binding affinity?

  • Methodological Answer : The (R,R)-stereoisomer exhibits higher affinity for muscarinic acetylcholine receptors (mAChRs) due to optimal spatial alignment with the receptor's hydrophobic pocket. Competitive radioligand binding assays (using [³H]-N-methylscopolamine) and functional assays (e.g., calcium flux in CHO cells expressing mAChRs) can compare enantiomeric activity. Molecular docking simulations further elucidate stereochemical interactions .

Q. What experimental designs are recommended to investigate the hydrolytic degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use forced degradation studies at pH 1–13 (HCl/NaOH buffers) and temperatures of 40–80°C. Monitor degradation kinetics via UV-spectrophotometry and identify products using LC-HRMS. For hydrolytic cleavage of the ester bond, isotope-labeling (e.g., deuterated analogs) can track fragment formation. Data should be analyzed using Arrhenius plots to predict shelf-life .

Q. How can researchers resolve contradictory data regarding the stability and degradation products of this compound in different solvent systems?

  • Methodological Answer : Employ orthogonal analytical methods: NMR for structural confirmation, GC-MS for volatile degradation products, and ion chromatography for bromide ion quantification. Statistical tools like principal component analysis (PCA) can identify outliers in datasets, while method validation per ICH Q2(R1) ensures reproducibility .

Q. What strategies are effective in minimizing the formation of this compound during the synthesis of Glycopyrronium bromide?

  • Methodological Answer : Optimize reaction conditions to reduce oxidative dehydrogenation, such as using inert atmospheres (N₂/Ar) and low-temperature catalysis. Add antioxidants (e.g., BHT) to intermediates and employ real-time monitoring via in-situ FTIR to detect early-stage impurity formation. Post-synthesis purification with preparative HPLC further reduces impurity levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.